Methyl 4-chloro-2-methylphenoxyacetate
Overview
Description
Methyl 4-chloro-2-methylphenoxyacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
MCPA methyl ester, also known as MCPA-methyl or Methyl 4-chloro-2-methylphenoxyacetate, primarily targets broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant growth hormones that naturally exist in plants .
Mode of Action
MCPA methyl ester operates as a systemic post-emergence phenoxy herbicide . It acts as a plant growth regulator, controlling broadleaf weeds by stimulating nucleic acid and protein synthesis . This stimulation impacts cell division and respiration, leading to malformed leaves, stems, and roots .
Biochemical Pathways
The biochemical pathways affected by MCPA methyl ester involve the disruption of normal plant growth processes. By mimicking the action of auxin, MCPA interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventually plant death .
Pharmacokinetics
The pharmacokinetics of MCPA methyl ester involves its absorption, distribution, metabolism, and excretion (ADME) in the environment. MCPA methyl ester has low solubility in water, which reduces the chance of water pollution . It can degrade in soil through biological and biotic mechanisms, further reducing environmental pollution .
Result of Action
The result of MCPA methyl ester’s action is the effective control of broadleaf weeds. By disrupting normal plant growth, MCPA causes the weeds to die, thereby protecting the desired crops .
Action Environment
The efficacy and stability of MCPA methyl ester can be influenced by environmental factors. For instance, it has been found to be an effective solution for hard-to-control weeds in low humidity areas . Its application can be done by either ground or aerial application equipment, suggesting its stability and efficacy in diverse environmental conditions .
Biochemical Analysis
Biochemical Properties
The role of Methyl 4-chloro-2-methylphenoxyacetate in biochemical reactions is primarily as an auxin, a type of plant growth hormone . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The nature of these interactions is complex and can vary depending on the specific biological context .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the concentration of the compound.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level allow the compound to exert its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that can involve various transporters or binding proteins . It can also have effects on its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
methyl 2-(4-chloro-2-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWERIRLJUWTNDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179100 | |
Record name | MCPA-methyl [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-73-9 | |
Record name | MCPA methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MCPA-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MCPA-methyl [ISO] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4-chloro-2-methylphenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MCPA-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM4042HZ0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with MCPA?
A: MCPA has been detected in soil and sand dust samples, particularly in areas with agricultural activity. [] Its presence raises concerns about potential contamination of water resources and its impact on ecosystems. Further research is needed to understand the long-term ecological effects of MCPA and develop strategies for its mitigation. []
Q2: What are potential alternatives to using MCPA?
A: While MCPA demonstrates effectiveness in weed control, exploring alternative weed management strategies is crucial for sustainable agriculture. Research suggests that allelopathic weed extracts, such as those from Sorghum halepense and Cyperus rotundus, can offer some level of weed control. [] Additionally, mulching with materials like wheat straw and eucalyptus leaves presents another avenue for suppressing weed growth and enhancing crop quality. [] Further research is necessary to optimize these alternative approaches and evaluate their long-term efficacy and ecological impact.
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